1-(1-Benzyl-5-methoxy-1H-indol-3-yl)-2-chloroethan-1-one
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Overview
Description
1-(1-Benzyl-5-methoxy-1H-indol-3-yl)-2-chloroethan-1-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a benzyl group, a methoxy group, and a chloroethanone moiety attached to the indole core, making it a unique and versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzyl-5-methoxy-1H-indol-3-yl)-2-chloroethan-1-one typically involves multiple steps starting from commercially available precursors. One common method involves the alkylation of 5-methoxyindole with benzyl bromide in the presence of a base such as sodium hydride in N,N-dimethylformamide (DMF) at low temperatures . The resulting 1-benzyl-5-methoxyindole is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloroethanone moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzyl-5-methoxy-1H-indol-3-yl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., triethylamine) or under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted indole derivatives, oxidized or reduced forms of the original compound, and various heterocyclic compounds resulting from cyclization reactions.
Scientific Research Applications
1-(1-Benzyl-5-methoxy-1H-indol-3-yl)-2-chloroethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Benzyl-5-methoxy-1H-indol-3-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as apoptosis, cell proliferation, and signal transduction . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-5-methoxyindole: Lacks the chloroethanone moiety but shares the indole core and benzyl group.
1-(1-Benzyl-5-methoxy-1H-indol-3-yl)ethanone: Similar structure but without the chloro group.
1-(1-Benzyl-5-methoxy-1H-indol-3-yl)-2-bromoethan-1-one: Similar structure with a bromo group instead of a chloro group.
Uniqueness
1-(1-Benzyl-5-methoxy-1H-indol-3-yl)-2-chloroethan-1-one is unique due to the presence of the chloroethanone moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
1-(1-benzyl-5-methoxyindol-3-yl)-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-22-14-7-8-17-15(9-14)16(18(21)10-19)12-20(17)11-13-5-3-2-4-6-13/h2-9,12H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKXPYAGUJDTBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2C(=O)CCl)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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